molecular formula C17H20FN3O3 B117764 1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 149091-97-4

1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No. B117764
M. Wt: 333.36 g/mol
InChI Key: QBOLFZHJHTUXPT-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C17H20FN3O3 . It has an average mass of 333.357 Da and a monoisotopic mass of 333.148865 Da . This compound is also known as M1-ENROFLOXACIN .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid” include its molecular formula (C17H20FN3O3), average mass (333.357 Da), and monoisotopic mass (333.148865 Da) .

Scientific Research Applications

Antimycobacterial Activities

A range of novel fluoroquinolones, including derivatives of 1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid, have been synthesized and evaluated for antimycobacterial activities. These compounds have shown significant in vitro and in vivo effectiveness against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains, and Mycobacterium smegmatis. They also demonstrate the ability to inhibit the supercoiling activity of DNA gyrase, a key enzyme in bacterial DNA replication, in these mycobacteria (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Synthesis and Chemical Transformations

The compound has been used in various chemical syntheses and transformations. For example, it has been involved in one-step furan ring formation processes, leading to the creation of furo[3,2-h]quinolones. These synthetic processes highlight the compound's versatility in organic chemistry and its potential in creating novel chemical structures with potential biological activities (Fujita, Egawa, Chiba, & Matsumoto, 1997).

Antibacterial Activity

Several studies have investigated the antibacterial activity of compounds derived from 1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid. These compounds have shown moderate activity against a range of bacterial species, suggesting their potential use in developing new antibacterial agents (Abu-Sheaib et al., 2008).

Photochemistry and Stability

The photochemical properties of this compound have been studied in detail. Research indicates that upon irradiation in water, the compound undergoes low-efficiency substitution and other chemical changes. These studies are crucial for understanding the stability and behavior of the compound under various conditions, which is important for its potential applications in pharmaceuticals and other fields (Mella, Fasani, & Albini, 2001).

Further Chemical Modifications

Additional studies have focused on synthesizing newer derivatives of this compound to explore their antimycobacterial and antibacterial properties. These studies contribute to the understanding of structure-activity relationships, which are vital in drug design and development (Senthilkumar et al., 2008).

properties

IUPAC Name

1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-19-5-6-20-14-8-15-11(7-13(14)18)16(22)12(17(23)24)9-21(15)10-3-4-10/h7-10,19-20H,2-6H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLFZHJHTUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
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1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
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1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
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1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
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1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
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1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid

Citations

For This Compound
1
Citations
I Grčić, L Radetić, K Miklec, I Presečki… - Journal of Hazardous …, 2024 - Elsevier
The application of the solar photocatalysis for the degradation of residual pollutants found in surface water was demonstrated. Semi-pilot scale flat-plate cascade reactor (FPCR) was …
Number of citations: 0 www.sciencedirect.com

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